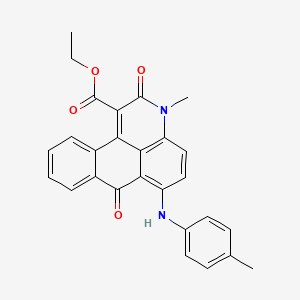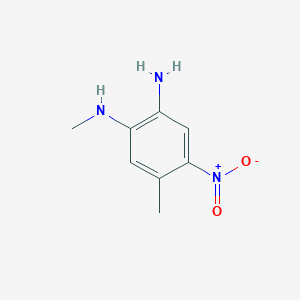![molecular formula C10H12N2OS B13931630 2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile CAS No. 5705-28-2](/img/structure/B13931630.png)
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is an organic compound that belongs to the class of thienopyrans. This compound is characterized by a fused ring system that includes both thiophene and pyran rings. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be achieved through the Gewald reaction. This involves the reaction of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium. The reaction is typically catalyzed by a mixture of morpholine and diethylamine, and it is carried out at a lower temperature (40–41°C) to improve yields and reduce by-products .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the optimized conditions for the Gewald reaction can be scaled up for industrial synthesis. The use of efficient catalysts and controlled reaction conditions ensures higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile undergoes various chemical reactions, including:
Acylation: Reaction with acid chlorides to form corresponding amides.
Substitution: Reaction with active methylene compounds such as ethyl 2-phenylacetate, ethyl acetoacetate, and acetylacetone.
Common Reagents and Conditions
Acylation: Anhydrous dioxane as the solvent.
Substitution: Basic medium with catalysts like morpholine and diethylamine.
Major Products
Acylation: Formation of corresponding amides.
Substitution: Formation of pyrano[4’,3’:4,5]thieno[2,3-b]pyridines and their derivatives.
Scientific Research Applications
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile has been studied for its potential biological activities, including:
Anticonvulsant Activity: Exhibits weak anticonvulsant activity.
Sedative Activity: Some derivatives display sedative properties.
Antibacterial and Antitumor Activities: Thieno[2,3-b]pyridines and their derivatives, based on this compound, show a broad spectrum of biological activities.
Mechanism of Action
The exact mechanism of action for 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is not fully elucidated. its derivatives have been shown to interact with molecular targets such as Ras-related GTPases, specifically Rab7, which plays a role in class switch DNA recombination and plasma cell survival .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- 2-(Benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid
Uniqueness
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile stands out due to its specific fused ring structure and the potential for diverse biological activities. Its derivatives have shown promise in various therapeutic areas, making it a compound of significant interest in medicinal chemistry.
Properties
CAS No. |
5705-28-2 |
|---|---|
Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carbonitrile |
InChI |
InChI=1S/C10H12N2OS/c1-10(2)3-6-7(4-11)9(12)14-8(6)5-13-10/h3,5,12H2,1-2H3 |
InChI Key |
VOXMJYYKAHZMMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


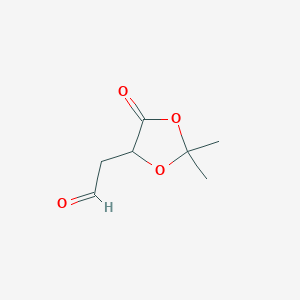
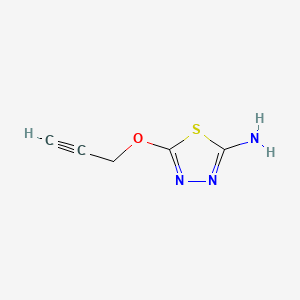


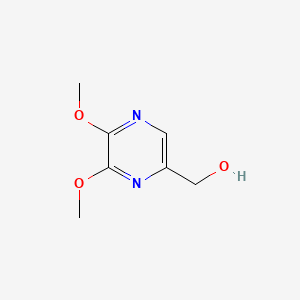



![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)
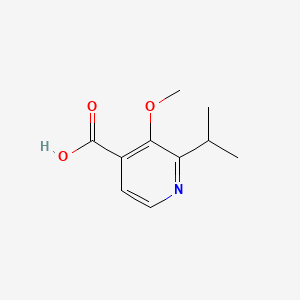
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl acetate](/img/structure/B13931605.png)
